molecular formula C6H7ClN2O3 B6590046 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid CAS No. 1524829-98-8

3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid

Cat. No.: B6590046
CAS No.: 1524829-98-8
M. Wt: 190.58 g/mol
InChI Key: HXPACTZUQDNAEQ-UHFFFAOYSA-N
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Description

3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of an amino group at the 5-position, a chlorine atom at the 4-position, and a propanoic acid group attached to the 3-position of the oxazole ring. The unique structure of this compound makes it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-chloro-3-nitrobenzoic acid with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The nitro group is subsequently reduced to an amino group, and the carboxylic acid group is introduced via a suitable reaction such as the Grignard reaction or other carboxylation methods.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chlorine atom can be replaced by hydrogen through reduction reactions.

    Substitution: The chlorine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or other metal catalysts.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide, thiourea, or alkoxides in polar aprotic solvents.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of dechlorinated derivatives.

    Substitution: Formation of substituted oxazole derivatives with various functional groups.

Scientific Research Applications

3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes, receptors, and nucleic acids. The presence of the amino and chlorine groups can influence its binding affinity and specificity towards these targets. The oxazole ring can participate in hydrogen bonding and π-π interactions, further modulating its activity.

Comparison with Similar Compounds

    3-(5-amino-4-chloro-1,2-oxazol-3-yl)acetic acid: Similar structure but with an acetic acid group instead of a propanoic acid group.

    3-(5-amino-4-chloro-1,2-oxazol-3-yl)butanoic acid: Similar structure but with a butanoic acid group instead of a propanoic acid group.

    3-(5-amino-4-bromo-1,2-oxazol-3-yl)propanoic acid: Similar structure but with a bromine atom instead of a chlorine atom.

Uniqueness: The unique combination of the amino, chlorine, and propanoic acid groups in 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid imparts distinct chemical and biological properties. The presence of the chlorine atom can enhance its reactivity in substitution reactions, while the propanoic acid group can influence its solubility and bioavailability.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "4-chloro-3-nitrobenzoic acid", "ethyl glycinate hydrochloride", "sodium hydroxide", "thionyl chloride", "ammonium hydroxide", "sodium bicarbonate", "hydrochloric acid", "sodium nitrite", "sodium azide", "sodium borohydride", "acetic acid", "acetic anhydride", "triethylamine", "N,N-dimethylformamide", "diethyl ether", "water" ], "Reaction": [ "1. Nitration of 4-chloro-3-nitrobenzoic acid with a mixture of nitric and sulfuric acids to yield 4-chloro-3-nitrobenzoic acid", "2. Reduction of the nitro group in 4-chloro-3-nitrobenzoic acid to an amino group using sodium borohydride in the presence of acetic acid to yield 4-chloro-3-amino benzoic acid", "3. Conversion of 4-chloro-3-amino benzoic acid to 5-amino-4-chloro-1,2-oxazol-3-yl acetic acid by reacting with ethyl glycinate hydrochloride in the presence of sodium hydroxide and thionyl chloride", "4. Hydrolysis of 5-amino-4-chloro-1,2-oxazol-3-yl acetic acid with ammonium hydroxide to yield 5-amino-4-chloro-1,2-oxazol-3-yl acetic acid", "5. Diazotization of 5-amino-4-chloro-1,2-oxazol-3-yl acetic acid with sodium nitrite and hydrochloric acid to yield the diazonium salt", "6. Reaction of the diazonium salt with sodium azide in the presence of triethylamine and N,N-dimethylformamide to yield 3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid", "7. Purification of the product by recrystallization from diethyl ether and water" ] }

CAS No.

1524829-98-8

Molecular Formula

C6H7ClN2O3

Molecular Weight

190.58 g/mol

IUPAC Name

3-(5-amino-4-chloro-1,2-oxazol-3-yl)propanoic acid

InChI

InChI=1S/C6H7ClN2O3/c7-5-3(1-2-4(10)11)9-12-6(5)8/h1-2,8H2,(H,10,11)

InChI Key

HXPACTZUQDNAEQ-UHFFFAOYSA-N

Canonical SMILES

C(CC(=O)O)C1=NOC(=C1Cl)N

Purity

95

Origin of Product

United States

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